molecular formula C17H25N5 B1240152 N,N-diethyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine

N,N-diethyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine

Cat. No.: B1240152
M. Wt: 299.4 g/mol
InChI Key: OQJDEQRNNWINFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine is a N-arylpiperazine.

Scientific Research Applications

Antitubercular and Antimicrobial Activity

A series of compounds similar to N,N-diethyl-2-(4-methyl-1-piperazinyl)-4-quinazolinamine were synthesized and evaluated for their antitubercular, antibacterial, and antifungal activities. Some analogs showed promising results against Mycobacterium tuberculosis and other bacterial and fungal strains (Myangar et al., 2012).

Antileishmanial Activity

A specific 8-quinolinamine analog demonstrated effectiveness against Leishmania donovani infections, leading to the development of more potent and less toxic analogs for antileishmanial therapy (Johnson & Werbel, 1983).

Antibacterial Studies

Another study involved synthesizing quinolone derivatives, including 1-piperazinyl and 4-methyl-1-piperazinyl analogs, and testing them against various bacterial strains. This research highlighted the antibacterial potential of these compounds (Patel et al., 2007).

Anti-Inflammatory and Nitric Oxide Synthase Inhibition

Compounds related to this compound have been identified as potent inhibitors of inducible nitric oxide synthase (i-NOS), showing potential for anti-inflammatory applications (Tinker et al., 2003).

Antiviral Activity

A study found that a scaffold containing a structure similar to this compound binds to the influenza A virus RNA promoter, indicating potential antiviral applications (Lee et al., 2014).

Nootropic and Neuroprotective Effects

Certain 4-alkoxy-2-(1-piperazinyl)quinazoline derivatives, related to the target compound, were synthesized and evaluated for their antiamnestic, anticonvulsive, and antihypoxic activities, highlighting potential nootropic applications (Hori et al., 1991).

Antiproliferative Bioactivity

4-Methyl-2-quinazolinamine, a microbial alkaloid, was investigated for its antiproliferative bioactivity, showcasing its potential in cancer research (Vollmar et al., 2009).

Antitumor Activity

Another research synthesized 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones and evaluated them for antitumor activity, showing the potential of similar compounds in cancer therapy (Abdel-Jalil et al., 2005).

Properties

Molecular Formula

C17H25N5

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-diethyl-2-(4-methylpiperazin-1-yl)quinazolin-4-amine

InChI

InChI=1S/C17H25N5/c1-4-21(5-2)16-14-8-6-7-9-15(14)18-17(19-16)22-12-10-20(3)11-13-22/h6-9H,4-5,10-13H2,1-3H3

InChI Key

OQJDEQRNNWINFZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C

Canonical SMILES

CCN(CC)C1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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